molecular formula C22H27NO5 B2604472 N-(3,4-dimethoxyphenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 939199-12-9

N-(3,4-dimethoxyphenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2604472
CAS No.: 939199-12-9
M. Wt: 385.46
InChI Key: ZNUBOPUPWNDGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative characterized by a 3,4-dimethoxyphenethyl group linked via an acetamide bridge to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety. Such structural features are often leveraged in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2)13-16-6-5-7-18(21(16)28-22)27-14-20(24)23-11-10-15-8-9-17(25-3)19(12-15)26-4/h5-9,12H,10-11,13-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBOPUPWNDGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23NO5
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 139-76-4
  • Melting Point : 124 °C
  • Density : 1.130 g/cm³

Pharmacological Profile

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anticancer Activity

Research has indicated that compounds similar to this compound may possess anticancer properties. A study evaluated various dihydrobenzofuran derivatives for their efficacy against human tumor cell lines. Notably, certain derivatives demonstrated significant cytotoxicity with GI(50) values less than 10 nM against breast cancer cell lines .

CompoundGI(50) Value (µM)Cancer Type
2b<0.01Breast
2c0.3General

2. Neuropathic Pain Relief

In models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment in rats, related benzofuran derivatives have shown promise in reversing pain without affecting locomotion. This suggests a selective action on cannabinoid receptors . The compound's mechanism may involve modulation of the endocannabinoid system, particularly through CB2 receptor agonism.

3. Antimitotic Activity

Dihydrobenzofuran compounds have been identified as potential antimitotic agents that inhibit tubulin polymerization. In vitro studies revealed that these compounds could disrupt mitosis at micromolar concentrations by interfering with the colchicine binding site on tubulin .

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets:

  • CB2 Receptor Agonism : The compound's ability to activate CB2 receptors plays a crucial role in its analgesic effects.
  • Tubulin Interaction : As an antimitotic agent, it inhibits the polymerization of tubulin, thereby disrupting normal cell division.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

  • Anticancer Studies : A comprehensive screening of dihydrobenzofuran lignans indicated that modifications in their structure significantly impacted their anticancer activity. For instance, specific hydroxyl substitutions enhanced cytotoxicity against leukemia and breast cancer cell lines .
  • Pain Management Trials : In preclinical trials involving neuropathic pain models, compounds similar to this compound successfully alleviated pain symptoms without adverse locomotor effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and related acetamides:

Compound Name Substituents/Backbone Molecular Formula Molar Mass (g/mol) Key Features
Target Compound : N-(3,4-dimethoxyphenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide 3,4-Dimethoxyphenethyl, 2,3-dihydrobenzofuran C₂₁H₂₅NO₅ 371.43 Rigid dihydrobenzofuran; electron-donating methoxy groups; extended alkyl chain .
Analog 1 : N-(3,4-dimethoxyphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide 3,4-Dimethoxyphenyl (no phenethyl chain) C₁₉H₂₁NO₅ 343.37 Shorter chain reduces steric bulk; may lower lipophilicity compared to target .
Analog 2 : 2-{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide Coumarin (benzopyran) backbone C₁₉H₁₇NO₆ 355.34 Planar coumarin system; potential fluorescence and anticoagulant activity .
Analog 3 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolone ring C₁₉H₁₇Cl₂N₃O₂ 406.26 Electron-withdrawing chloro groups; pyrazolone enhances metal coordination .
Key Observations:
  • Backbone Rigidity : The target compound’s dihydrobenzofuran core provides conformational restraint, unlike the flexible alkyl chains in pesticide-related acetamides (e.g., pretilachlor, alachlor) .
  • Phenethyl vs. Phenyl Chains : The phenethyl group in the target compound may enhance membrane permeability compared to Analog 1’s phenyl group, which lacks this extended chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.